molecular formula O16P4Th3 B1144846 Trithorium tetrakis(phosphate) CAS No. 15578-50-4

Trithorium tetrakis(phosphate)

Cat. No.: B1144846
CAS No.: 15578-50-4
M. Wt: 1075.999744
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Description

Trithorium tetrakis(phosphate) (chemical formula: Ti₃(PO₄)₄; CAS: 15578-51-5) is an inorganic titanium-phosphate compound. It is structurally characterized by titanium(IV) ions coordinated with four phosphate (PO₄³⁻) groups. This compound is primarily utilized in industrial coatings, dye intermediates, and as a precursor for advanced ceramic materials due to its thermal stability and corrosion resistance . Its synthesis typically involves the reaction of titanium salts with phosphoric acid under controlled conditions.

Properties

CAS No.

15578-50-4

Molecular Formula

O16P4Th3

Molecular Weight

1075.999744

Synonyms

trithorium tetrakis(phosphate)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trithorium tetrakis(phosphate) typically involves the reaction of thorium salts with phosphate sources under controlled conditions. One common method includes the use of thorium nitrate and phosphoric acid, which react to form the desired compound. The reaction is usually carried out in an aqueous medium, and the product is isolated through filtration and drying processes.

Industrial Production Methods: Industrial production of trithorium tetrakis(phosphate) follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pH, and concentration to ensure high yield and purity. Advanced techniques like crystallization and recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: Trithorium tetrakis(phosphate) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state species.

    Reduction: Reduction reactions can convert it to lower oxidation state forms.

    Substitution: Phosphate groups can be substituted with other ligands under specific conditions.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Ligand exchange reactions using different phosphate sources or other ligands.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield thorium oxides, while reduction could produce thorium hydrides. Substitution reactions result in various thorium-ligand complexes.

Scientific Research Applications

Trithorium tetrakis(phosphate) has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor for synthesizing other thorium compounds and as a catalyst in certain reactions.

    Biology: Investigated for its potential use in radiopharmaceuticals due to the radioactive nature of thorium.

    Medicine: Explored for targeted alpha therapy in cancer treatment, leveraging the radioactive decay of thorium.

    Industry: Utilized in the production of advanced materials and as a component in nuclear reactors.

Mechanism of Action

The mechanism by which trithorium tetrakis(phosphate) exerts its effects involves the interaction of thorium atoms with molecular targets. In biological systems, thorium can bind to specific proteins or DNA, leading to cellular damage through radiation. The phosphate groups play a role in stabilizing the compound and facilitating its interaction with target molecules.

Comparison with Similar Compounds

Comparison with Similar Phosphate-Containing Compounds

Structural and Compositional Differences

The table below compares trithorium tetrakis(phosphate) with structurally related phosphate compounds:

Compound Name Chemical Formula Key Metal Ion Primary Applications Key Features Reference
Trithorium tetrakis(phosphate) Ti₃(PO₄)₄ Titanium(IV) Coatings, ceramics, catalysis High thermal stability, apatite-like
Decacalcium tetrakis(phosphate) Ca₁₀(PO₄)₄(CO₃)₂(OH)₄·4H₂O Calcium Fertilizers, hydroxycarbonate apatite analogs Carbonate-phosphate hybrid, slow-release nutrient
Potassium dihydrogen triphosphate K₃H₂P₃O₁₀·H₂O Potassium Buffering agents, chelators Moisture retention, dual K/P source
Sodium-calcium phosphate Na₂CaP₂O₇ Na/Ca Encapsulated fertilizers, reaction byproduct Pyrophosphate structure, ionic exchange
Tetrakis(2-chloroethyl) diphosphate C₈H₁₆Cl₄O₈P₂ N/A Flame retardants Halogenated, inhibits combustion

Key Observations :

  • Metal Ion Role : Titanium in Ti₃(PO₄)₄ imparts superior thermal and chemical inertness compared to calcium or potassium phosphates, which are more reactive and water-soluble .
  • Phosphate Coordination : Trithorium tetrakis(phosphate) shares structural similarities with apatite (e.g., Ca₁₀(PO₄)₄(CO₃)₂(OH)₄), but titanium’s smaller ionic radius results in a denser lattice .
  • Functional Groups: Halogenated phosphates (e.g., tetrakis(2-chloroethyl) diphosphate) exhibit flame-retardant properties, unlike non-halogenated Ti₃(PO₄)₄, which lacks such functionality .
Thermal Stability
  • Ti₃(PO₄)₄ : Stable up to 800°C, making it suitable for high-temperature coatings .
  • Ca₁₀(PO₄)₄(CO₃)₂(OH)₄ : Decomposes at ~600°C due to carbonate content, limiting high-temperature uses .
  • K₃H₂P₃O₁₀·H₂O : Loses water at 150°C, reducing efficacy in dry environments .
Chelation and Reactivity
  • Ti₃(PO₄)₄: Limited chelation capacity due to strong Ti–O–P bonds; primarily used as a structural material .
  • Potassium triphosphate : Acts as a chelator for metals (e.g., Al³⁺, Pb²⁺) in biological systems, with a binding constant (log K) of 8.2 for Al³⁺ .
  • Halogenated phosphates : React with free radicals during combustion, suppressing fire propagation .

Research Findings and Gaps

  • Biomedical Applications : Decacalcium phosphate-carbonate is well-studied for bone grafts, whereas Ti₃(PO₄)₄ remains underexplored despite structural similarities .
  • Flame Retardancy : Halogenated phosphates dominate this sector, but Ti₃(PO₄)₄ could be modified with halogens to combine thermal stability and fire resistance .

Q & A

Q. What are the established synthesis protocols for Trititanium tetrakis(phosphate), and how do reaction conditions influence purity?

Trititanium tetrakis(phosphate) is typically synthesized via controlled phosphate ligand coordination with titanium precursors. Key steps include:

  • Precursor Selection : Titanium(IV) salts (e.g., TiCl₄) reacted with phosphate sources (e.g., ammonium phosphate) under inert atmospheres to prevent hydrolysis .
  • pH Control : Maintaining acidic conditions (pH 2–4) prevents premature precipitation of titanium hydroxide intermediates .
  • Thermal Treatment : Calcination at 400–600°C ensures crystallization, as amorphous phases dominate at lower temperatures . Purity is validated via XRD (crystallinity) and ICP-OES (elemental ratios). Contamination risks include residual chloride ions from precursors, which are mitigated by thorough washing .

Q. Which characterization techniques are critical for confirming the structural integrity of Trititanium tetrakis(phosphate)?

  • XRD : Identifies the orthorhombic crystal system (space group Pnma) and lattice parameters (e.g., a = 10.2 Å, b = 8.7 Å, c = 6.9 Å) .
  • FTIR : Phosphate vibrational modes (P–O stretching at 950–1100 cm⁻¹, Ti–O–P bridging at 650 cm⁻¹) confirm ligand coordination .
  • SEM/EDS : Morphology analysis reveals hexagonal platelet structures, while EDS confirms Ti:P:O stoichiometry (~3:4:16) .
  • Thermogravimetric Analysis (TGA) : Stability up to 400°C, with decomposition to TiO₂ and P₂O₅ above 600°C .

Q. What are the primary structural features of Trititanium tetrakis(phosphate) relevant to its chemical stability?

The structure consists of corner-sharing TiO₆ octahedra and PO₄ tetrahedra, forming a 3D network. Hydrogen bonding between phosphate groups (O–H···O distances: 2.6–2.8 Å) enhances thermal stability and reduces hygroscopicity .

Advanced Research Questions

Q. How does Trititanium tetrakis(phosphate) behave under high-temperature or oxidative conditions, and what degradation mechanisms are observed?

  • Thermal Degradation : At >600°C, Ti–O–P bonds cleave, releasing P₂O₅ gas and forming TiO₂ (rutile phase). Kinetic studies show activation energy (~150 kJ/mol) via Arrhenius modeling .
  • Oxidative Stability : Exposure to H₂O₂ induces partial oxidation of phosphate ligands, detected via XPS (shift in P 2p binding energy from 133.5 eV to 135.2 eV) . Phase transfer catalysts (e.g., methyltrioctylammonium tetrakis(diperoxotungsto)phosphate) accelerate degradation under light, necessitating dark storage .

Q. How can researchers resolve discrepancies in reported properties (e.g., solubility, catalytic activity) across studies?

Discrepancies often arise from:

  • Synthetic Variability : Differences in precursor ratios or calcination time alter crystallite size (20–100 nm), affecting surface area and reactivity .
  • Impurity Profiles : Residual solvents (e.g., ethanol) or chloride ions modify solubility in polar aprotic solvents like DMSO .
  • Method Validation : Cross-referencing BET surface area (15–30 m²/g) and Raman spectra (Ti–O–Ti bands at 300–400 cm⁻¹) ensures consistency .

Q. What computational modeling approaches are suitable for predicting the electronic or catalytic properties of Trititanium tetrakis(phosphate)?

  • DFT Calculations : Optimize bandgap (~3.2 eV) and identify active sites for photocatalysis (e.g., TiO₆-PO₄ interfaces) .
  • Molecular Dynamics (MD) : Simulate proton diffusion pathways in hydrogen-bonded networks for battery applications .
  • COMSOL Multiphysics : Model ion transport in solid-state electrolytes using conductivity data (σ ≈ 10⁻⁵ S/cm at 25°C) .

Methodological Notes

  • Data Integrity : Archive raw XRD/FTIR files and computational input parameters to enable reproducibility .
  • Contradiction Mitigation : Use combinatorial synthesis (e.g., high-throughput screening) to isolate variables affecting properties .

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